molecular formula C26H50O10S2 B8024991 t-BuO2C-PEG3-SS-PEG3-CO2tBu

t-BuO2C-PEG3-SS-PEG3-CO2tBu

Cat. No.: B8024991
M. Wt: 586.8 g/mol
InChI Key: BFTWUOHTEOKCIT-UHFFFAOYSA-N
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Description

t-BuO2C-PEG3-SS-PEG3-CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a disulfide bond (SS) and two t-butyl ester groups (t-BuO2C and CO2tBu) at the termini. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-BuO2C-PEG3-SS-PEG3-CO2tBu typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a suitable activating agent.

    Disulfide Bond Formation: The next step involves the introduction of a disulfide bond. This is typically achieved by reacting the PEGylated intermediate with a disulfide-containing reagent under mild conditions.

    t-Butyl Ester Formation: The final step involves the introduction of t-butyl ester groups at the termini. This is achieved by reacting the disulfide-containing intermediate with t-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

t-BuO2C-PEG3-SS-PEG3-CO2tBu undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The t-butyl ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions.

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically carried out under mild conditions.

    Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base.

Major Products

    Oxidation: The major products are sulfonic acids.

    Reduction: The major products are thiols.

    Substitution: The major products are the substituted derivatives of the compound.

Scientific Research Applications

t-BuO2C-PEG3-SS-PEG3-CO2tBu has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various PEGylated compounds.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.

    Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: It is used in the formulation of various industrial products, such as coatings and adhesives, to improve their performance and durability.

Mechanism of Action

The mechanism of action of t-BuO2C-PEG3-SS-PEG3-CO2tBu involves the following steps:

    Molecular Targets: The compound interacts with various molecular targets, such as proteins and enzymes, through its PEG chains and disulfide bond.

    Pathways Involved: The compound exerts its effects through various pathways, including the modulation of protein-protein interactions and the stabilization of protein structures.

Comparison with Similar Compounds

Similar Compounds

    mPEG-SS-PEG-mPEG: This compound is similar to t-BuO2C-PEG3-SS-PEG3-CO2tBu but lacks the t-butyl ester groups.

    t-BuO2C-PEG-SS-PEG-CO2tBu: This compound is similar to this compound but has a shorter PEG chain.

Uniqueness

This compound is unique due to the presence of both t-butyl ester groups and a disulfide bond, which confer distinct chemical properties and versatility in various applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10S2/c1-25(2,3)35-23(27)7-9-29-11-13-31-15-17-33-19-21-37-38-22-20-34-18-16-32-14-12-30-10-8-24(28)36-26(4,5)6/h7-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTWUOHTEOKCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCSSCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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